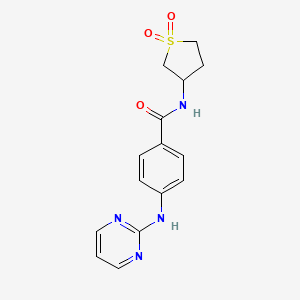
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrimidin-2-ylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Its systematic name reflects its substituents and connectivity, avoiding abbreviations or acronyms.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrimidin-2-ylamino)benzamide: is a chemical compound with a complex structure. Let’s break it down:
准备方法
Synthetic Routes:
Reaction Conditions:
Industrial Production:
化学反应分析
Common Reagents and Conditions:
Major Products:
科学研究应用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibitors, receptor ligands).
Medicine: Screening for drug candidates or studying biological pathways.
Industry: May serve as a precursor for specialty chemicals.
作用机制
Targets: It could interact with enzymes, receptors, or other biomolecules.
Pathways: Further research is needed to elucidate specific pathways.
相似化合物的比较
Uniqueness: Its fused heterocyclic structure sets it apart.
Similar Compounds: Related compounds include other benzamides, pyrimidines, and amides.
生物活性
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrimidin-2-ylamino)benzamide is a compound of growing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C17H18N4O3S2
- Molecular Weight : 366.48 g/mol
- CAS Number : 879950-12-6
The compound features a tetrahydrothiophene ring and a pyrimidine moiety, which are critical for its biological activity.
This compound primarily targets specific ion channels and receptors in the body. Studies indicate that it acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a significant role in neuronal signaling and cardiac function.
Pharmacokinetics
Research suggests that compounds with similar structures exhibit nanomolar potency as GIRK channel activators, indicating that this compound may possess favorable pharmacokinetic properties, including improved metabolic stability and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.13 ± 0.97 |
| HCC827 (Lung Cancer) | 6.26 ± 0.33 |
| MCF-7 (Breast Cancer) | 4.01 ± 0.95 |
These results suggest that this compound could be a candidate for further development as an antitumor agent .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown antimicrobial effects against various bacterial strains. The presence of the pyrimidine ring is believed to enhance its interaction with microbial targets, thus contributing to its efficacy .
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on A549 lung cancer cells revealed that the compound significantly inhibited cell growth in both 2D and 3D culture systems. The study concluded that the compound's mechanism involves inducing apoptosis through the activation of specific signaling pathways associated with tumor suppression.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, particularly against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant bacteria.
属性
分子式 |
C15H16N4O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C15H16N4O3S/c20-14(18-13-6-9-23(21,22)10-13)11-2-4-12(5-3-11)19-15-16-7-1-8-17-15/h1-5,7-8,13H,6,9-10H2,(H,18,20)(H,16,17,19) |
InChI 键 |
IGZKBEOQZLZYKX-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















